4-acetyl-N-(sec-butyl)-1H-pyrrole-2-carboxamide
Description
Properties
IUPAC Name |
4-acetyl-N-butan-2-yl-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-4-7(2)13-11(15)10-5-9(6-12-10)8(3)14/h5-7,12H,4H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAMKGUQGLECPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=CN1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601217731 | |
| Record name | 4-Acetyl-N-(1-methylpropyl)-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601217731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478249-62-6 | |
| Record name | 4-Acetyl-N-(1-methylpropyl)-1H-pyrrole-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478249-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Acetyl-N-(1-methylpropyl)-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601217731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(sec-butyl)-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Acetylation: The pyrrole ring is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Introduction of the sec-Butyl Group: The sec-butyl group can be introduced through a substitution reaction using sec-butyl bromide and a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(sec-butyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group or the sec-butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted pyrrole derivatives with various functional groups.
Scientific Research Applications
4-acetyl-N-(sec-butyl)-1H-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-acetyl-N-(sec-butyl)-1H-pyrrole-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct studies on 4-acetyl-N-(sec-butyl)-1H-pyrrole-2-carboxamide are absent in the provided sources, comparisons can be drawn to analogous pyrrole carboxamides and acetylated heterocycles. Below is a hypothetical analysis based on general chemical principles and inferred trends:
Table 1: Key Properties of this compound and Analogues
<sup>*</sup>LogP values estimated using fragment-based methods.
Key Observations:
Lipophilicity : The sec-butyl group in the target compound likely increases LogP compared to shorter-chain analogues (e.g., N-butyl derivative), enhancing membrane permeability but reducing aqueous solubility .
Bioactivity: Acetylated pyrroles often exhibit enhanced electron-deficient character, improving interactions with enzyme active sites. For example, 4-acetyl derivatives show stronger antioxidant activity than non-acetylated counterparts .
Research Methodologies and Limitations
The absence of direct experimental data for this compound in the provided evidence necessitates reliance on computational and comparative approaches:
- Crystallography : Tools like SHELX enable precise structural determination, critical for validating synthetic routes .
- Literature Synthesis : Platforms like ResearchGate and academic databases (implied in ) facilitate access to studies on analogous compounds, though gaps remain.
- Hypothetical Modeling : Predictive software could estimate physicochemical properties (e.g., LogP, solubility) but require experimental validation.
Biological Activity
4-acetyl-N-(sec-butyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound characterized by a pyrrole ring, which is notable for its diverse biological activities. This compound has garnered attention for its potential applications in pharmaceuticals and agrochemicals, particularly due to its antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic uses.
Chemical Structure and Properties
- Molecular Formula : C11H16N2O2
- Molecular Weight : Approximately 208.261 g/mol
- Structure : The compound features an acetyl group at the 4-position and a sec-butyl group at the nitrogen atom of the pyrrole ring, contributing to its unique properties.
The biological activity of this compound is believed to involve interactions with various molecular targets, including enzymes and receptors. The compound may modulate biological pathways by binding to active sites or altering protein conformations, which can influence cellular processes such as inflammation and microbial resistance.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest that it may be effective against various bacterial strains, with mechanisms potentially involving disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Anticancer Activity
The compound has been investigated for its anticancer properties, with studies showing potential efficacy against different cancer cell lines. The exact mechanisms are still under investigation but may involve apoptosis induction or cell cycle arrest in cancerous cells .
Case Studies and Experimental Data
Recent studies have evaluated the biological activity of this compound through various experimental approaches:
- Antimicrobial Efficacy :
- Anticancer Activity :
Comparative Analysis of Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Antimicrobial Activity | Anticancer Activity | MIC (μg/mL) | IC50 (μM) |
|---|---|---|---|---|
| This compound | Yes | Yes | 3.12 - 12.5 | 8 |
| N-(sec-butyl)-4-propionyl-1H-pyrrole-2-carboxamide | Moderate | Moderate | 5 - 20 | 15 |
| Pyrrolyl Benzamide Derivatives | Yes | Yes | <3.125 | <10 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-acetyl-N-(sec-butyl)-1H-pyrrole-2-carboxamide derivatives?
- Methodological Answer : The synthesis typically involves coupling reactions between pyrrole-2-carboxylic acid derivatives and amines. For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate can react with acyl chlorides (e.g., 4-(N,N-dimethylsulfamoyl)benzoyl chloride) under basic conditions to form carboxamide derivatives . Key steps include activating the carboxylic acid (e.g., using HATU or acyl chlorides) and optimizing reaction conditions (solvent, temperature) to improve yields. Characterization often relies on NMR and LCMS for purity validation .
Q. Which spectroscopic techniques are critical for characterizing pyrrole-2-carboxamide compounds?
- Methodological Answer :
- 1H NMR : Identifies substituent positions and confirms amide bond formation (e.g., δ 6.31–8.56 ppm for pyrrole protons and acetyl groups) .
- LCMS/HPLC : Validates molecular weight (e.g., ESIMS m/z 364.2) and purity (>97% by HPLC) .
- IR Spectroscopy : Detects functional groups like carbonyl (C=O stretch at ~1650 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for pyrrole-2-carboxamides?
- Methodological Answer : Contradictions often arise from structural variations or assay conditions. For instance, antimicrobial MIC values (e.g., 6.05–6.25 µg/mL for Gram-negative strains) may differ due to:
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) enhance activity by increasing membrane permeability.
- Assay Variability : Standardize protocols (e.g., broth microdilution per CLSI guidelines) and include positive controls (e.g., ciprofloxacin) to ensure reproducibility.
- Statistical Analysis : Use ANOVA or regression models to account for dose-response variability .
Q. What methodological approaches are used to analyze the crystal structure of pyrrole-2-carboxamide derivatives?
- Methodological Answer : X-ray crystallography is employed to determine molecular conformation and intermolecular interactions. For example:
- Dihedral Angles : Measure ring planarity (e.g., pyrrole and benzene rings inclined at 56.15°) .
- Hydrogen Bonding : Identify N–H⋯O interactions (e.g., R₂²(10) motifs stabilizing dimers) .
- C–H⋯π Interactions : Analyze packing arrangements to predict solubility and stability .
Q. How to design a structure-activity relationship (SAR) study for optimizing antimicrobial efficacy?
- Methodological Answer :
- Variable Substituents : Synthesize derivatives with diverse groups (e.g., 4-phenyl, sec-butyl) and test against bacterial/fungal strains .
- Data Table :
| Compound | Substituent (R) | MIC (µg/mL, E. coli) |
|---|---|---|
| 5c | 4-Cl-benzyl | 6.05 |
| 5e | 3-NO₂-benzyl | 6.25 |
- Computational Modeling : Use DFT or molecular docking to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity .
Q. What safety protocols are essential for handling pyrrole-2-carboxamide derivatives in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) .
- Waste Disposal : Follow EPA guidelines for organic waste, especially for halogenated byproducts .
Methodological Considerations for Experimental Design
- Guiding Frameworks : Align hypotheses with theoretical models (e.g., enzyme inhibition mechanisms for antimicrobial studies) .
- Mixed-Methods Design : Combine quantitative assays (e.g., MIC determination) with qualitative structural analysis (e.g., crystallography) to address multi-dimensional research questions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
